The applications of these compounds span across various fields of medicine due to their diverse pharmacological activities. The anti-inflammatory and anti-arthritic effects of N-(2-hydroxy phenyl) acetamide suggest its potential use in the treatment of inflammatory diseases such as arthritis1. The β3-adrenergic receptor agonists could be applied in the management of metabolic disorders, including obesity and type 2 diabetes, by promoting weight loss and improving glycemic control2. The anticonvulsant properties of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides indicate their possible use in the treatment of epilepsy and the prevention of seizures3.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. Its classification falls under organic compounds, specifically within the categories of acetamides and epoxides due to its functional groups.
The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide typically involves a multi-step process:
The molecular structure of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide can be represented as follows:
InChI=1S/C11H13NO3/c1-8(13)12-9-2-4-10(5-3-9)14-6-11-7-15-11/h2-5,11H,6-7H2,1H3,(H,12,13)
This structure reveals:
The presence of both the oxirane and acetamide functionalities suggests potential reactivity in various chemical reactions, particularly those involving nucleophilic attack or ring-opening mechanisms.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide participates in several notable chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide exhibits several physical and chemical properties:
The presence of polar functional groups suggests moderate solubility in polar solvents but limited solubility in non-polar solvents due to its mixed functional character.
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide has multiple applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2